molecular formula C13H16N2O2S2 B3017105 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034437-79-9

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide

Cat. No. B3017105
CAS RN: 2034437-79-9
M. Wt: 296.4
InChI Key: MCNBDLNZOWPVTF-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Scientific Research Applications

Fungicidal Activity

The compound has been investigated for its fungicidal properties. Researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives demonstrated excellent fungicidal activity against cucumber downy mildew (CDM), outperforming commercial fungicides. Compound 4f, in particular, displayed promising efficacy in greenhouse and field trials, making it a potential candidate for further development .

Heterocycle Synthesis

The compound’s structure involves the splicing of two distinct heterocycles: nicotinic acid and thiophene. This synthetic approach highlights its potential as a lead compound for further structural optimization .

Natural Product Modification

Inspired by natural products, researchers modified the compound to enhance its properties. This strategy leverages the active substructure splicing method, resulting in novel derivatives with improved bioactivity .

Agricultural Applications

Given its fungicidal efficacy, the compound could find applications in agriculture. Effective control of plant diseases, such as CDM, is crucial for crop quality and yield. Investigating its use as a crop protection agent is essential .

Chemical Biology Research

Understanding the compound’s mode of action and interactions with biological systems can contribute to chemical biology research. Investigating its binding sites, metabolic pathways, and cellular effects could reveal valuable insights.

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-8-19(16,17)15-10-11-5-6-14-12(9-11)13-4-3-7-18-13/h3-7,9,15H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBDLNZOWPVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propane-1-sulfonamide

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